(Z)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is an organic compound that features a hydrazide functional group linked to a naphthalene ring and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include the original hydrazide and aldehyde.
Substitution: Products vary depending on the substituent introduced, such as nitro or halogenated derivatives.
Scientific Research Applications
(Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of (Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide: The E-isomer of the compound, differing in the configuration around the double bond.
N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide: Lacks the Z/E designation, indicating a mixture of isomers.
4-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
(Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific configuration and the presence of both naphthalene and benzylidene moieties
Properties
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-19-11-14(9-10-18(19)23)13-21-22-20(24)12-16-7-4-6-15-5-2-3-8-17(15)16/h2-11,13,23H,12H2,1H3,(H,22,24)/b21-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWYIWISXEQIU-BKUYFWCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)CC2=CC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.